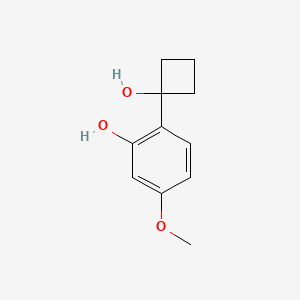![molecular formula C8H4BrCl2N3 B15365029 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its bromine, chlorine, and methyl groups attached to the pyrido[2,3-d]pyrimidine core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts such as palladium or copper salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
Chemistry: In chemistry, 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives can act as inhibitors for specific enzymes, making it valuable in understanding biological pathways and developing therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.
作用機序
The mechanism by which 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.
類似化合物との比較
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Palbociclib
Uniqueness: 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine stands out due to its specific arrangement of halogen atoms and the methyl group, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents compared to similar compounds.
特性
分子式 |
C8H4BrCl2N3 |
|---|---|
分子量 |
292.94 g/mol |
IUPAC名 |
6-bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3/c1-3-12-6(10)4-2-5(9)7(11)14-8(4)13-3/h2H,1H3 |
InChIキー |
DBOLQWIGNRMJCA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=C(C=C2C(=N1)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


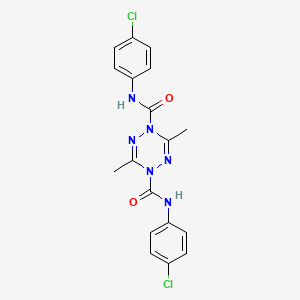
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

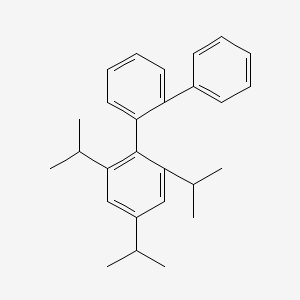
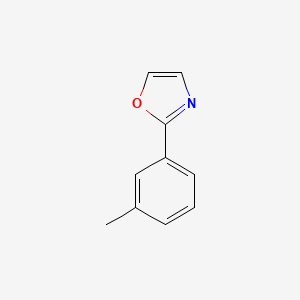
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
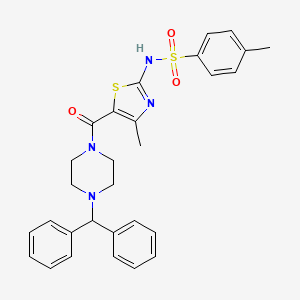
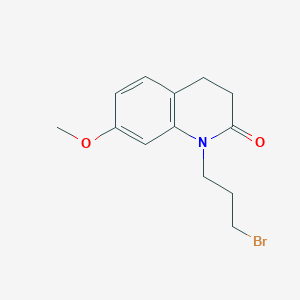
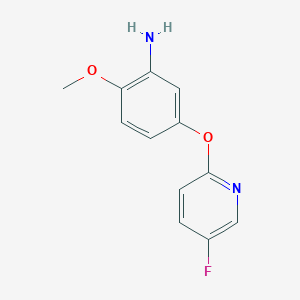
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
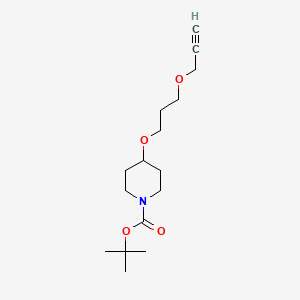
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
